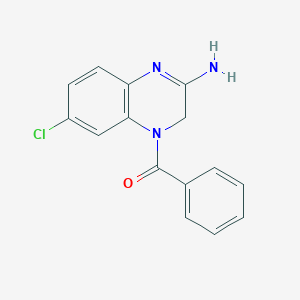
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 7-chloro-1,2-dihydroquinoxaline-3-one with benzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline has several scientific research applications:
作用機序
The mechanism of action of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline can be compared with other quinoxaline derivatives such as:
- 1-Benzoyl-6-chloro-1,2-dihydro-3-aminoquinoxaline
- 1-Benzoyl-8-chloro-1,2-dihydro-3-aminoquinoxaline
- 1-Benzoyl-7-chloro-1,2-dihydro-4-aminoquinoxaline
These compounds share similar structural features but differ in the position of the substituents, which can lead to variations in their chemical and biological properties .
生物活性
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 247.68 g/mol
- CAS Number : 117932-48-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). It downregulates anti-apoptotic proteins and activates caspases, leading to cell death .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and growth dynamics.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | |
| Anticancer (MCF-7) | Breast Cancer | 0.2 µM | |
| Enzyme Inhibition | Various | Not specified |
Anticancer Activity
A study highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through caspase activation. The research demonstrated that at submicromolar concentrations, the compound significantly downregulated HIF1α and BCL2 expressions, promoting cell death .
Antimicrobial Efficacy
In another investigation, this compound exhibited potent antimicrobial activity against Staphylococcus aureus, with an IC50 value indicating effective inhibition of bacterial growth. This suggests its potential use as an antimicrobial agent in clinical settings .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.
- Distribution : It has a moderate volume of distribution, indicating good tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.
- Excretion : Excreted mainly through urine as metabolites.
特性
IUPAC Name |
(3-amino-7-chloro-2H-quinoxalin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-7-12-13(8-11)19(9-14(17)18-12)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHRUGQPRXFJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151967 |
Source


|
| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117932-48-6 |
Source


|
| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117932486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














